4-Nitrophenyl myristate
Overview
Description
Mechanism of Action
Target of Action
4-Nitrophenyl myristate, also known as Tetradecanoic acid, 4-nitrophenyl ester, primarily targets enzymes such as bile salt-activated lipase , esterase , and neutral lipase . These enzymes play a crucial role in the hydrolysis of ester bonds in dietary triglycerides, facilitating their absorption in the digestive system.
Mode of Action
The compound acts as a substrate for these enzymes . Upon interaction with the enzymes, it undergoes hydrolysis, leading to the release of 4-nitrophenol and myristic acid. The change in absorbance due to the release of 4-nitrophenol is often measured to determine the activity of these enzymes.
Result of Action
The hydrolysis of this compound by lipases results in the production of 4-nitrophenol and myristic acid. This reaction is often used in laboratory settings to measure the activity of lipases .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by pH, temperature, and the presence of other compounds. Moreover, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl myristate interacts with several enzymes, proteins, and other biomolecules. It has been used as a substrate to measure the activity of bile salt-activated lipase, esterase, and neutral lipase . The nature of these interactions involves the hydrolysis of the ester bond in this compound, catalyzed by these enzymes .
Cellular Effects
It is known that the compound can serve as a substrate for various enzymes, which suggests that it may influence cellular metabolism and other processes through its interactions with these enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role as a substrate for various enzymes. These enzymes, such as lipase, catalyze the hydrolysis of the ester bond in this compound . This process can influence various cellular and molecular processes, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound can serve as a substrate for various enzymes, suggesting that its effects may vary over time depending on the activity of these enzymes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzymes that it serves as a substrate for, such as lipase . These enzymes catalyze the hydrolysis of the ester bond in this compound, which can influence metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a substrate for various enzymes, it is likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
Given its role as a substrate for various enzymes, it is likely that it is localized to the compartments or organelles where these enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl myristate can be synthesized through the esterification of tetradecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl myristate primarily undergoes hydrolysis, reduction, and substitution reactions.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide, water, lipase enzyme
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols, basic conditions
Major Products Formed
Hydrolysis: Tetradecanoic acid, 4-nitrophenol
Reduction: Tetradecanoic acid, 4-aminophenyl ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Comparison with Similar Compounds
4-Nitrophenyl myristate can be compared with other nitrophenyl esters such as:
Hexadecanoic acid, 4-nitrophenyl ester: Similar in structure but with a longer carbon chain, leading to different physical properties and enzyme affinities.
Octadecanoic acid, 4-nitrophenyl ester: Even longer carbon chain, used in similar enzymatic studies but with distinct solubility and reactivity profiles.
4-Nitrophenyl acetate: A shorter chain ester, often used in similar assays but with faster hydrolysis rates due to its smaller size.
The uniqueness of tetradecanoic acid, 4-nitrophenyl ester lies in its optimal chain length, which provides a balance between solubility and reactivity, making it a preferred substrate in many enzymatic studies .
Properties
IUPAC Name |
(4-nitrophenyl) tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBNFJIVAHGZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074530 | |
Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-85-7 | |
Record name | p-Nitrophenyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14617-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14617-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.